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Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction
1-Ethynyl-4-propoxybenzene is a disubstituted aromatic compound featuring a terminal

alkyne and a propoxy ether group. This unique combination of functional groups renders it a

highly versatile building block in modern organic synthesis. The terminal alkyne, in particular,

serves as a reactive handle for a variety of powerful coupling reactions, most notably the

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."

Its structural framework is of significant interest to professionals in drug development and

materials science, where the precise and efficient construction of complex molecular

architectures is paramount. This guide provides a comprehensive overview of its core physical

and chemical properties, predictable reactivity, and established synthetic protocols, offering

field-proven insights for its practical application.

Core Molecular and Physical Properties
The physical properties of a compound govern its behavior in both reaction vessels and

biological systems. Understanding these characteristics is the first step in designing effective

experimental protocols.
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Table 1: Key Identifiers and Physicochemical Properties of 1-Ethynyl-4-propoxybenzene

Property Value Source(s)

IUPAC Name 1-ethynyl-4-propoxybenzene [1][2]

CAS Number 39604-97-2 [1][2][3][4]

Molecular Formula C₁₁H₁₂O [1][2][3][4]

Molecular Weight 160.216 g/mol [2][3][4]

Boiling Point 234.2 °C (at 760 mmHg) [4]

Density 0.98 g/cm³ [4]

Refractive Index 1.518 [4]

Flash Point 88.6 °C [4]

Vapor Pressure 0.0819 mmHg (at 25°C) [4]

LogP 2.4567 [4]

SMILES CCCOC1=CC=C(C=C1)C#C [1][2][3]

InChIKey
NMKZRVMAECEGMV-

UHFFFAOYSA-N
[1][2][3]

The calculated LogP value of approximately 2.46 indicates a moderate degree of lipophilicity.

This suggests that while the compound is largely insoluble in water, it has good solubility in

common organic solvents such as dichloromethane, ether, and ethyl acetate.[5] For drug

development professionals, this lipophilicity profile is a critical parameter, influencing

formulation strategies and predicting the molecule's potential to cross cellular membranes.

Spectroscopic Signature: A Predictive Analysis
While extensive published spectra for this specific molecule are not readily available, its

structure allows for a highly accurate prediction of its spectroscopic characteristics. These

predictions are invaluable for reaction monitoring and structural confirmation.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be

clean and highly informative. Key predicted shifts include a sharp singlet for the acidic alkyne

proton (≡C-H) around δ 3.1 ppm. The aromatic region should display a classic AA'BB'

splitting pattern, with two distinct doublets between δ 6.8 and 7.4 ppm, characteristic of a

1,4-disubstituted benzene ring. The propoxy group will present as a triplet for the terminal

methyl group (~δ 1.0 ppm), a sextet for the central methylene group (~δ 1.8 ppm), and

another triplet for the methylene group attached to the ether oxygen (~δ 3.9 ppm).

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will confirm the

presence of all 11 carbon atoms. The two sp-hybridized alkyne carbons are expected in the

δ 75-85 ppm range. The six aromatic carbons will appear between δ 114 and 160 ppm, with

the carbon attached to the oxygen (C-O) being the most downfield. The three aliphatic

carbons of the propoxy group will be found upfield, typically below δ 70 ppm.

IR (Infrared) Spectroscopy: The IR spectrum provides definitive evidence of the key

functional groups. A sharp, weak absorption around 3300 cm⁻¹ is the characteristic stretch

for the terminal alkyne C-H bond. The C≡C triple bond stretch will appear as a weak to

medium absorption around 2100-2150 cm⁻¹. Strong C-O-C ether stretches are expected in

the fingerprint region, typically between 1250 cm⁻¹ and 1050 cm⁻¹.

MS (Mass Spectrometry): In a mass spectrum, 1-Ethynyl-4-propoxybenzene will exhibit a

distinct molecular ion peak (M⁺) at m/z = 160.[1] Common fragmentation patterns would

involve the loss of the propyl group or cleavage of the ether bond, leading to characteristic

daughter ions.

Chemical Reactivity and Mechanistic Rationale
The synthetic utility of 1-Ethynyl-4-propoxybenzene is dominated by the reactivity of its

terminal alkyne. This functionality serves as a linchpin for constructing more complex

molecules with high precision.

Reactivity of the Terminal Alkyne
The sp-hybridization of the terminal carbon atom imparts significant acidity to its attached

proton (pKa ≈ 25), making it susceptible to deprotonation by a strong base. This deprotonation

generates a potent acetylide nucleophile, but the most common and powerful applications

involve metal-catalyzed reactions.
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Key Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction, often called "click chemistry," is arguably the most important transformation for

this class of compounds in a drug discovery context.[6] It involves the reaction between the

terminal alkyne and an organic azide to form a stable 1,2,3-triazole linkage. The value of this

reaction lies in its high efficiency, mild reaction conditions, and orthogonality to most other

functional groups found in biological systems.

1-Ethynyl-4-propoxybenzene

1,4-Disubstituted Triazole Product

Organic Azide (R-N3)

Catalyst System
(CuSO4, Sodium Ascorbate)

 Catalyzes
Reaction 

Solvent System
(e.g., tBuOH/H2O)

Click to download full resolution via product page

Caption: Workflow for the CuAAC (Click Chemistry) reaction.

Experimental Protocol: General Procedure for CuAAC

Reactant Preparation: In a suitable vial, dissolve 1-Ethynyl-4-propoxybenzene (1.0 eq) and

the desired organic azide (1.0-1.1 eq) in a 1:1 mixture of t-butanol and water.

Catalyst Addition: To this solution, add sodium ascorbate (0.2 eq) from a freshly prepared

aqueous stock solution, followed by copper(II) sulfate pentahydrate (0.1 eq). Causality Note:
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Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from

the more stable Cu(II) salt.

Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete

within 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

Workup and Purification: Upon completion, dilute the reaction with water and extract the

product with an organic solvent like ethyl acetate. The combined organic layers are washed

with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

The resulting crude product is then purified by flash column chromatography on silica gel to

yield the pure triazole.

Other Important Alkyne Reactions
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl

halides. This is a powerful method for forming C(sp)-C(sp²) bonds, enabling the synthesis of

complex conjugated systems.

Iodination: The terminal alkyne can be selectively iodinated using reagents like N-

iodosuccinimide (NIS), providing a useful intermediate for further functionalization.[7]

Recommended Synthesis Protocol
A reliable and scalable synthesis of 1-Ethynyl-4-propoxybenzene can be achieved via a two-

step sequence involving a Sonogashira coupling followed by deprotection. This method is self-

validating as the progress and purity can be checked at each stage using standard analytical

techniques.

Starting Material 1-Iodo-4-propoxybenzene
{Step 1: Sonogashira Coupling|+ (Trimethylsilyl)acetylene
|Pd(PPh₃)₂Cl₂, CuI, Et₃N

}
Protected Intermediate (4-Propoxyphenyl)(trimethylsilyl)acetylene

{Step 2: Deprotection|+ K₂CO₃

|Methanol
}

{Final Product|1-Ethynyl-4-propoxybenzene}

Click to download full resolution via product page

Caption: A robust two-step synthesis of 1-Ethynyl-4-propoxybenzene.

Step-by-Step Methodology:
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Sonogashira Coupling:

To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 1-iodo-

4-propoxybenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and

copper(I) iodide (0.04 eq).

Add degassed triethylamine as the solvent and base.

To this stirred mixture, add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.

Heat the reaction to 60-70 °C and monitor by TLC until the starting iodide is consumed.

After cooling, filter the mixture through a pad of celite, and concentrate the filtrate. Purify

the residue by column chromatography to isolate the silyl-protected intermediate.

Expertise Note: Using a protected alkyne like TMS-acetylene prevents self-coupling, a

common side reaction with terminal alkynes under Sonogashira conditions.

Desilylation (Deprotection):

Dissolve the purified intermediate from Step 1 in methanol.

Add a stoichiometric amount of potassium carbonate (K₂CO₃) and stir the mixture at room

temperature.

Monitor the reaction by TLC. The deprotection is typically rapid (30-60 minutes).

Once complete, neutralize the mixture with dilute HCl, and remove the methanol under

reduced pressure.

Extract the aqueous residue with ether or ethyl acetate. Wash the combined organic layers

with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the

final product, 1-Ethynyl-4-propoxybenzene, which can be further purified by

chromatography if necessary.

Safety, Handling, and Storage
Hazard Profile: According to GHS classifications provided by suppliers to ECHA, this

compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory
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irritation (H335).[1]

Handling: Standard laboratory personal protective equipment (PPE), including safety

glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a

well-ventilated fume hood.

Storage: The compound should be stored in a tightly sealed container in a cool, dry place,

away from incompatible materials.[4] Keeping the container under an inert atmosphere is

recommended to prevent potential degradation of the reactive alkyne group over long-term

storage.

Conclusion
1-Ethynyl-4-propoxybenzene is a valuable and versatile chemical intermediate. Its well-

defined physical properties and the predictable, high-yielding reactivity of its terminal alkyne

group make it an essential tool for synthetic chemists. For researchers in drug discovery, its

suitability for click chemistry provides a reliable method for conjugating molecules of interest,

developing probes, and assembling complex bioactive compounds. The protocols and data

presented in this guide offer a solid foundation for the successful application of this compound

in advanced research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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